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For Researchers, Scientists, and Drug Development Professionals

Introduction
NP-1815-PX is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel

implicated in various physiological and pathological processes, including neuropathic pain and

inflammation.[1][2] These application notes provide a summary of the use of NP-1815-PX in

preclinical animal models, detailing its pharmacological effects and the methodologies

employed in these studies. The information is intended to guide researchers in designing and

executing experiments involving this compound.

Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing NP-1815-PX in

various animal models.

Table 1: In Vivo Efficacy of NP-1815-PX in a Mouse Model of Neuropathic Pain
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Animal
Model

Drug
Administrat
ion

Dosage
Outcome
Measure

Result Reference

Spinal Nerve

Transection

(Mouse)

Intrathecal 30 pmol/5 μl

Mechanical

Allodynia

(Paw

withdrawal

threshold)

Significant

amelioration

of decreased

threshold

[3]

Table 2: In Vitro Activity of NP-1815-PX

Cell Type Agonist
NP-1815-PX
Concentrati
on

Outcome
Measure

Result Reference

1321N1 cells

expressing

hP2X4R

1 μM ATP
30 nM–100

μM

Intracellular

Ca2+

response

Concentratio

n-dependent

inhibition

[4]

Primary

cultured

microglial

cells

50 μM ATP 1 μM

Intracellular

Ca2+

increase

Significant

reduction
[3]

Human TP

receptor-

expressing

cells

U46619 10⁻⁵–10⁻⁴ M

Intracellular

Ca2+

concentration

s

Strong

suppression
[5]

Table 3: Effects of NP-1815-PX on Guinea Pig Smooth Muscle Contractions
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Tissue Agonist
NP-1815-PX
Concentration

Effect Reference

Epithelium-intact

Tracheal Smooth

Muscle (TSM)

ATP 10⁻⁵ M

Strong

suppression of

contractions

[5]

Epithelium-

denuded TSM

and BSM

U46619 (TP

receptor agonist)
10⁻⁵–10⁻⁴ M

Strong

suppression of

contractions

[5]

Epithelium-

denuded TSM

and BSM

Prostaglandin

F₂α (PGF₂α)
10⁻⁵–10⁻⁴ M

Strong

suppression of

contractions

[5]

TSM/BSM

Carbachol,

histamine,

neurokinin A, or

50 mM KCl

10⁻⁴ M
No substantial

inhibition
[5]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving the P2X4 receptor and

experimental workflows for studying NP-1815-PX.
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Caption: P2X4 Receptor Signaling Pathway and Inhibition by NP-1815-PX.
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Caption: Experimental Workflow for Neuropathic Pain Model.

Experimental Protocols
In Vivo Model of Neuropathic Pain (Spinal Nerve
Transection)
This protocol is based on the methodology used to assess the anti-allodynic effects of NP-

1815-PX in a mouse model of traumatic nerve damage.[3]

a. Animal Model:

Species: Mouse.
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Procedure: Transection of the fourth lumbar spinal nerve is performed to induce mechanical

allodynia.[3] A profound decrease in the withdrawal threshold of the hindpaw is typically

observed 7 days post-surgery.[3]

b. Drug Administration:

Compound: NP-1815-PX.

Vehicle: Phosphate-buffered saline (PBS).

Route: Intrathecal administration.

Dosage: 30 pmol in a volume of 5 μl.[3]

Timing: Administered on day 7 post-surgery.[3]

c. Behavioral Testing:

Assay: Mechanical allodynia is assessed using von Frey filaments.

Procedure: The paw withdrawal threshold in grams is measured before and at multiple time

points after drug administration (up to 360 minutes).[3]

Endpoint: A significant increase in the paw withdrawal threshold in the NP-1815-PX treated

group compared to the vehicle-treated group indicates an anti-allodynic effect.[3]

d. Control Experiments:

To rule out non-specific motor dysfunction, tail-flick and hot-plate tests can be performed to

assess acute nociceptive pain.[3] NP-1815-PX has been shown not to affect these

measures, indicating its specific effect on allodynia.[3]

In Vitro Calcium Imaging in Primary Microglial Cells
This protocol describes the method to evaluate the inhibitory effect of NP-1815-PX on ATP-

induced calcium influx in primary microglial cells.[3]

a. Cell Culture:
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Cells: Primary cultured microglial cells.

b. Calcium Imaging:

Indicator: Fura-2 AM is a common fluorescent indicator for intracellular calcium.

Procedure:

Load microglial cells with Fura-2 AM.

Establish a baseline fluorescence reading.

Apply ATP (e.g., 50 μM for 30 seconds) to induce an increase in intracellular calcium

([Ca²⁺]i).[3]

In a separate set of experiments, pre-incubate the cells with NP-1815-PX (e.g., 1 μM for

10 minutes) before ATP application.[3]

Measurement: The ratio of fluorescence at 340 nm and 380 nm (F340/F380) is used to

determine the relative intracellular calcium concentration.

c. Data Analysis:

Compare the ATP-induced increase in [Ca²⁺]i in the presence and absence of NP-1815-PX.

A significant reduction in the calcium response in the presence of NP-1815-PX indicates its

inhibitory effect on P2X4 receptors.[3]

Guinea Pig Tracheal and Bronchial Smooth Muscle
Contraction Assay
This protocol is for assessing the effect of NP-1815-PX on smooth muscle contractions, as

demonstrated in studies related to asthma models.[1][5]

a. Tissue Preparation:

Species: Male Hartley guinea pigs.[1]

Tissues: Tracheal and bronchial smooth muscles (TSM and BSM).[1]
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Preparation: Tissues can be used with the epithelium intact or denuded.

b. Contraction Measurement:

Apparatus: Organ bath system to measure isometric contractions.

Procedure:

Mount the tissue strips in the organ baths containing Krebs-Henseleit solution.

Induce contractions using various agonists such as ATP, U46619 (a TP receptor agonist),

or prostaglandin F₂α (PGF₂α).[5]

In test conditions, pre-incubate the tissues with NP-1815-PX at desired concentrations

(e.g., 10⁻⁵ M) before adding the agonist.[5]

Measurement: Record the contractile force.

c. Data Analysis:

Compare the agonist-induced contractions in the presence and absence of NP-1815-PX. A

reduction in contractile force indicates an inhibitory effect. NP-1815-PX has been shown to

strongly suppress ATP-induced contractions in epithelium-intact TSM and contractions

induced by TP receptor agonists in both TSM and BSM.[5]

Disclaimer
The information provided in these application notes is for research purposes only and is based

on published scientific literature. Researchers should carefully consider the specific details of

their experimental design and consult the original publications for more in-depth information.

Appropriate safety precautions should be taken when handling chemical compounds and

conducting animal experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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